Butyl 4-(bromomethyl)benzoate

Solubility Formulation Synthetic Chemistry

Opt for Butyl 4-(bromomethyl)benzoate over common analogs to streamline your workflow. Its documented solubility of 30 mg/mL in DMF, DMSO, and Ethanol enables smaller reaction volumes and faster kinetics. The n-butyl ester's orthogonal stability withstands acidic or nucleophilic conditions that cleave tert-butyl esters, preventing costly deprotection byproducts. A predicted logP of ~3.54 ensures quantitative extraction in non-polar workup, maximizing recovered yield critical for medchem and process scale-up.

Molecular Formula C12H15BrO2
Molecular Weight 271.15 g/mol
CAS No. 86582-55-0
Cat. No. B14416464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl 4-(bromomethyl)benzoate
CAS86582-55-0
Molecular FormulaC12H15BrO2
Molecular Weight271.15 g/mol
Structural Identifiers
SMILESCCCCOC(=O)C1=CC=C(C=C1)CBr
InChIInChI=1S/C12H15BrO2/c1-2-3-8-15-12(14)11-6-4-10(9-13)5-7-11/h4-7H,2-3,8-9H2,1H3
InChIKeyHUHMXYOWQLTPGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyl 4-(bromomethyl)benzoate (CAS 86582-55-0): A Versatile Ester for Targeted Nucleophilic Substitutions in Synthesis


Butyl 4-(bromomethyl)benzoate is a synthetic intermediate belonging to the class of halogenated benzene esters. Its core structure features a benzoate ester moiety, which is substituted at the para position with a highly reactive bromomethyl group (-CH₂Br) . This bifunctional nature, combining a stable butyl ester with an electrophilic benzylic bromide, makes it a key building block for the synthesis of more complex molecules, particularly in pharmaceutical and agrochemical research, where it is used to introduce a 4-(functionalized methyl)benzoate scaffold into lead compounds . The compound is typically stored under inert gas at 2-8°C to maintain its stability .

Why Generic Substitution of Butyl 4-(bromomethyl)benzoate (CAS 86582-55-0) is Inadvisable: Critical Solubility and Reactivity Trade-offs


Substituting Butyl 4-(bromomethyl)benzoate with a seemingly similar analog, such as its methyl, ethyl, or tert-butyl ester counterparts, or the free acid, is not a straightforward 'like-for-like' swap due to significant differences in physicochemical properties that directly impact synthetic utility . While all share the same electrophilic warhead, variations in the ester group dramatically alter key parameters including solubility in organic solvents , lipophilicity (logP) , and steric hindrance, which in turn dictate reaction kinetics, product isolation, and the success of downstream applications. The following quantitative evidence provides a direct comparison of these critical differentiators.

Quantitative Differentiation of Butyl 4-(bromomethyl)benzoate (CAS 86582-55-0) from Key Analogs: A Procurement-Focused Evidence Guide


Enhanced Solubility Profile of Butyl 4-(bromomethyl)benzoate vs. tert-Butyl Analog

The butyl ester derivative demonstrates a significantly improved solubility profile in common organic solvents compared to its more sterically hindered tert-butyl analog. This is a critical factor for enabling high-concentration reactions and simplifying purification workflows .

Solubility Formulation Synthetic Chemistry Reaction Optimization

Optimized Lipophilicity (LogP) of Butyl 4-(bromomethyl)benzoate for Balanced Reactivity and Handling

The calculated partition coefficient (LogP) for Butyl 4-(bromomethyl)benzoate is optimized for efficient extraction into non-polar solvents, a critical advantage over less lipophilic analogs like the free acid or methyl ester. This property also predicts its behavior in biological systems if incorporated into a prodrug strategy .

Lipophilicity LogP ADME Drug Design Extraction Efficiency

Balanced Reactivity of Butyl Ester vs. More Sterically Hindered and Labile Analogs

The reactivity of the benzylic bromide in Butyl 4-(bromomethyl)benzoate is balanced by the stability of the n-butyl ester. This contrasts with the tert-butyl ester, which is known to be acid-labile and prone to cleavage under certain reaction conditions , and the free acid, which may require protection/deprotection steps .

Nucleophilic Substitution Steric Hindrance Reaction Kinetics Ester Stability

Structural Confirmation by Distinct Molecular Formula and Weight

The unique molecular identity of Butyl 4-(bromomethyl)benzoate is unambiguously defined by its molecular formula (C12H15BrO2) and exact mass (270.026 g/mol) . This distinguishes it from other common analogs, ensuring that the correct building block is procured for a specific synthetic step.

Quality Control Analytical Chemistry Procurement Verification

Optimal Application Scenarios for Butyl 4-(bromomethyl)benzoate (CAS 86582-55-0) Driven by Quantitative Evidence


Synthesis of Lipophilic Drug Candidates Requiring Efficient Organic Phase Extraction

The elevated logP of Butyl 4-(bromomethyl)benzoate (predicted ~3.54) makes it the preferred reagent when the goal is to synthesize a highly lipophilic intermediate or final drug candidate . Its high solubility in organic solvents like DMF and DMSO and its >10-fold increased partition coefficient compared to the free acid ensure near-quantitative extraction into non-polar solvents during work-up. This minimizes product loss and simplifies purification, a critical factor in both small-scale medicinal chemistry and larger-scale process development where yield and purity are paramount.

High-Concentration Reactions in Common Organic Solvents (DMF, DMSO, Ethanol)

For synthetic protocols requiring high concentrations of the electrophile, Butyl 4-(bromomethyl)benzoate is superior to the tert-butyl analog due to its documented solubility of 30 mg/mL in DMF, DMSO, and Ethanol . This enables the use of smaller reaction volumes, which can increase reaction rates and improve yields, especially in nucleophilic substitution reactions with amines or alkoxides . This property is directly relevant to applications in polymer synthesis, surface modification, and the creation of focused compound libraries.

Multi-Step Syntheses Requiring a Stable, Non-Labile Ester Protecting Group

In complex synthetic routes that involve acidic or strongly nucleophilic conditions after the initial alkylation step, Butyl 4-(bromomethyl)benzoate is a strategically advantageous intermediate . Unlike the acid-labile tert-butyl ester, the n-butyl ester remains stable, preventing premature deprotection and the formation of unwanted byproducts . This 'orthogonal' stability simplifies reaction planning, allows for a wider range of subsequent transformations, and ultimately leads to higher overall yields and purer final products compared to routes employing the tert-butyl analog.

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